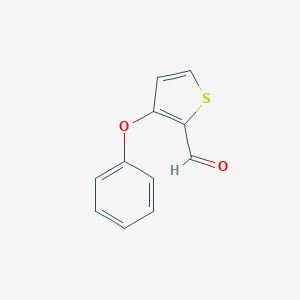

3-Phenoxythiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-25-3 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-phenoxythiophene-2-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. The synthesis involves a multi-step sequence, commencing with the preparation of a key intermediate, 3-bromothiophene, followed by a copper-catalyzed cross-coupling reaction to introduce the phenoxy moiety, and culminating in a regioselective formylation. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and illustrates the overall synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-stage process:

-

Synthesis of 3-Bromothiophene: Due to the preferential electrophilic substitution at the 2-position of thiophene, direct bromination is not a viable route to 3-bromothiophene.[1][2] The established method involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the α-positions (2 and 5) using zinc dust in acetic acid.[1][3][4]

-

Synthesis of 3-Phenoxythiophene: The introduction of the phenoxy group at the 3-position of the thiophene ring is achieved via an Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction couples 3-bromothiophene with phenol.[5][6]

-

Synthesis of this compound: The final step is the formylation of 3-phenoxythiophene at the adjacent 2-position. The Vilsmeier-Haack reaction is a suitable method for this transformation, employing a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Experimental Protocols

Stage 1: Synthesis of 3-Bromothiophene

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve thiophene (13.4 moles) in 450 ml of chloroform.

-

Cool the flask in a water bath.

-

Slowly add bromine (40.6 moles) dropwise over 10 hours with vigorous stirring. The evolved hydrogen bromide should be passed through a scrubber.

-

After the addition is complete, allow the mixture to stand at room temperature overnight.

-

Heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Purify the crude product by vacuum distillation, collecting the fraction at 123-124°C (9 mm Hg) to yield 2,3,5-tribromothiophene.[1]

-

Step 2: Synthesis of 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.

-

Procedure:

-

To a 5-L three-necked flask equipped with a stirrer and a reflux condenser, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.

-

Heat the mixture to reflux with continuous stirring.

-

Remove the heat source and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains a gentle reflux. This addition should take approximately 70 minutes.

-

After the addition is complete, reflux the mixture for an additional 3 hours.

-

Arrange the condenser for distillation and distill the product with water until no more organic material is collected.

-

Separate the heavier organic layer from the distillate and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over calcium chloride and purify by fractional distillation to obtain 3-bromothiophene.[3]

-

Stage 2: Synthesis of 3-Phenoxythiophene (Ullmann Condensation)

-

Materials: 3-Bromothiophene, Phenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Pyridine (or other suitable high-boiling solvent like N-methyl-2-pyrrolidone).

-

Procedure (General Protocol):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromothiophene (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add a high-boiling polar solvent such as pyridine or N-methyl-2-pyrrolidone.

-

Heat the reaction mixture to reflux (typically 120-150°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove insoluble inorganic salts.

-

Wash the filtrate with aqueous sodium hydroxide solution to remove excess phenol, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or vacuum distillation to afford 3-phenoxythiophene.

-

Stage 3: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Materials: 3-Phenoxythiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (or other suitable solvent), Saturated sodium bicarbonate solution.

-

Procedure (General Protocol):

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3 equivalents) in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

-

Dissolve 3-phenoxythiophene (1 equivalent) in a suitable solvent like dichloromethane and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

-

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | Reference |

| 2,3,5-Tribromothiophene | C₄HBr₃S | 320.86 | 123-124 (9 mm Hg) | - | [1] |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 150-158 | ~80 | [4] |

| 3-Phenoxythiophene | C₁₀H₈OS | 176.24 | - | - | - |

| This compound | C₁₁H₈O₂S | 204.25 | - | - | - |

Note: Yields for 3-phenoxythiophene and this compound are highly dependent on the specific reaction conditions and purification methods and should be optimized.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-Phenoxythiophene

| Technique | Key Spectral Features |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 3H, Ar-H), 7.00-7.15 (m, 3H, Ar-H & Th-H), 6.80-6.90 (m, 1H, Th-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 157 (C-O), 130 (Ar-C), 125 (Ar-CH), 123 (Th-CH), 120 (Ar-CH), 118 (Th-C), 110 (Th-CH) |

| FT-IR (cm⁻¹) | ~3100 (Ar-H stretch), ~1590, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch) |

| Mass Spec (m/z) | 176 (M⁺) |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Key Spectral Features |

| ¹H NMR (CDCl₃, ppm) | δ 9.90 (s, 1H, -CHO), 7.60 (d, 1H, Th-H), 7.30-7.50 (m, 2H, Ar-H), 7.10-7.25 (m, 4H, Ar-H & Th-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 185 (C=O), 155 (C-O), 140 (Th-C), 130 (Ar-C), 128 (Th-CH), 125 (Ar-CH), 122 (Ar-CH), 120 (Th-C), 118 (Th-CH) |

| FT-IR (cm⁻¹) | ~3100 (Ar-H stretch), ~2850, 2750 (Aldehyde C-H stretch), ~1680 (Aldehyde C=O stretch), ~1590, 1490 (Ar C=C stretch), ~1230 (Ar-O-C stretch) |

| Mass Spec (m/z) | 204 (M⁺) |

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scispace.com [scispace.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to 3-Phenoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-Phenoxythiophene-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₈O₂S | |

| Molecular Weight | 204.25 g/mol | |

| CAS Number | 132706-25-3 | [1] |

| Physical State | Solid | |

| Boiling Point | 184 °C | Data for a related compound, may vary. |

| Melting Point | Not Reported | --- |

| Solubility | Not Reported | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Profile (Predicted)

Experimental spectra for this compound are not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted:

| Technique | Predicted Peaks and Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.5-10.5 ppm. - Thiophene Protons: Two doublets are anticipated in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the thiophene ring. - Phenoxy Protons: A set of multiplets is expected in the aromatic region (δ 7.0-7.5 ppm) for the protons on the phenyl ring. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, typically around δ 180-190 ppm. - Aromatic Carbons: Multiple signals are anticipated in the range of δ 110-160 ppm, corresponding to the carbons of the thiophene and phenyl rings. |

| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted in the region of 1680-1710 cm⁻¹.[2][3] - C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.[2] - C-O-C Stretch (Ether): An absorption band is anticipated in the range of 1200-1250 cm⁻¹. - C-S Stretch (Thiophene): A weaker absorption may be observed around 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204. - Major Fragmentation Peaks: Fragmentation is likely to occur via the loss of the formyl group (-CHO, 29 amu) and the phenoxy group (-OPh, 93 amu). |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry methodologies. Two prominent and effective routes are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This method involves the palladium-catalyzed cross-coupling of a thiophene boronic acid or ester with a phenoxy-containing halide. A plausible route would be the coupling of 3-bromothiophene-2-carbaldehyde with phenol.

Materials:

-

3-Bromothiophene-2-carbaldehyde

-

Phenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 3-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous phase with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Suzuki-Miyaura synthesis workflow.

Experimental Protocol 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 3-phenoxythiophene.

Materials:

-

3-Phenoxythiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate solution

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Thiophene: To this mixture, add a solution of 3-phenoxythiophene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

-

Work-up and Purification: Stir the mixture vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Caption: Vilsmeier-Haack formylation workflow.

Potential Biological Activities and Drug Development Applications

While direct biological studies on this compound are limited, the thiophene nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Anticipated Biological Roles:

-

Antimicrobial and Antifungal Activity: Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the phenoxy group may modulate this activity.

-

Anti-inflammatory Effects: Many heterocyclic compounds, including thiophenes, have shown potential as anti-inflammatory agents.

-

Anticancer Properties: Substituted thiophenes have been investigated as potential anticancer agents, acting through various mechanisms.[4] For instance, some 3-arylthiophene-2-carbaldehyde derivatives have shown promising in vitro antiproliferative activity against human colon cancer cell lines.[4]

-

Enzyme Inhibition: The aldehyde functionality can be a reactive handle for covalent modification of enzyme active sites, suggesting potential as an enzyme inhibitor.

The logical progression for drug development involving this compound would be initial screening for various biological activities, followed by mechanistic studies and lead optimization.

Caption: General drug development pathway.

Conclusion

This compound is a versatile compound with significant potential for further research and development in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. The detailed protocols and predicted spectral data offer a starting point for researchers to synthesize and characterize this molecule, paving the way for the exploration of its biological activities and potential therapeutic applications. Further experimental validation of the predicted physicochemical and spectral properties is a crucial next step in fully elucidating the profile of this compound.

References

Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-Phenoxythiophene-2-carbaldehyde. Due to the limited availability of a complete, published dataset for this specific molecule, this document also includes comparative data from closely related thiophene derivatives to offer valuable insights for researchers.

Molecular Structure and Properties

This compound

-

Molecular Formula: C₁₁H₈O₂S[1]

-

Molecular Weight: 204.25 g/mol

-

General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~9.8 - 10.0 | Singlet | Aldehyde proton (-CHO) | Expected to be the most downfield signal. |

| ~7.0 - 7.8 | Multiplet | Aromatic protons (Thiophene and Phenyl rings) | The specific coupling patterns would depend on the exact chemical environment. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~180 - 185 | Carbonyl carbon (-CHO) | Characteristic downfield shift for an aldehyde carbon. |

| ~115 - 160 | Aromatic carbons (Thiophene and Phenyl rings) | A complex region with multiple signals. |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2850, ~2750 | C-H Stretch | Aldehyde C-H |

| ~1670 - 1700 | C=O Stretch | Aldehyde C=O |

| ~1580, ~1480 | C=C Stretch | Aromatic C=C |

| ~1240 | C-O Stretch | Aryl Ether C-O |

Note: The C=O stretching frequency is a strong and characteristic band for the aldehyde group.[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~204 | Molecular Ion (M⁺) |

| Other Fragments | Fragmentation pattern would involve loss of CO, and cleavage of the phenoxy and thiophene rings. |

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following are general methodologies typically employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the ¹H and ¹³C NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Procedure: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. journalskuwait.org [journalskuwait.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Phenoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Phenoxythiophene-2-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages computational chemistry principles and data from analogous compounds to predict its structural characteristics. Detailed methodologies for experimental and computational analysis are presented to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics and functional materials based on substituted thiophene scaffolds.

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of these properties. This compound is a molecule of interest, combining the structural features of a thiophene core, a phenoxy group at the 3-position, and a carbaldehyde group at the 2-position. Understanding the three-dimensional structure and conformational landscape of this molecule is critical for elucidating its structure-activity relationships and for the rational design of new molecular entities.

Predicted Molecular Structure and Conformation

The overall conformation of this compound is determined by the rotational freedom around two key single bonds: the C2-C(aldehyde) bond and the C3-O(phenoxy) bond. The spatial arrangement of the carbaldehyde and phenoxy groups relative to the thiophene ring dictates the molecule's shape, polarity, and potential for intermolecular interactions.

Conformation of the 2-Carbaldehyde Group

The orientation of the aldehyde group relative to the thiophene ring is a critical conformational feature. Computational studies on substituted thiophenecarboxaldehydes provide significant insights. For 3-substituted 2-thiophenecarboxaldehydes, there are two primary planar conformers: O,S-cis (or syn), where the aldehyde oxygen is oriented towards the thiophene sulfur, and O,S-trans (or anti), where it is oriented away.

Based on density functional theory (DFT) studies of 2- and 3-thiophenecarboxaldehydes, the relative stability of these conformers is influenced by steric and electronic effects. For 3-substituted thiophenes, the substituent at the 3-position can sterically hinder the O,S-cis conformation. Therefore, it is predicted that this compound will predominantly exist in the more stable O,S-trans conformation , as depicted in the logical workflow below.

Conformation of the 3-Phenoxy Group

The orientation of the phenoxy group is determined by the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. The rotation around the C3-O bond will be influenced by the need to minimize steric clashes with the adjacent carbaldehyde group at the C2 position and the hydrogen atom at the C4 position. It is anticipated that the phenoxy group will adopt a non-planar conformation relative to the thiophene ring to alleviate these steric interactions.

Predicted Geometric Parameters

While experimental data is not available, theoretical calculations on similar molecules allow for the prediction of key bond lengths and angles. The following table summarizes expected values based on DFT calculations of related thiophene derivatives.

| Parameter | Predicted Value | Notes |

| Bond Lengths (Å) | ||

| S1-C2 | ~1.72 Å | Typical C-S bond length in thiophene rings. |

| C2-C3 | ~1.38 Å | Double bond character within the thiophene ring. |

| C3-C4 | ~1.42 Å | Single bond character within the thiophene ring. |

| C4-C5 | ~1.37 Å | Double bond character within the thiophene ring. |

| C5-S1 | ~1.71 Å | Typical C-S bond length in thiophene rings. |

| C2-C(aldehyde) | ~1.47 Å | Single bond between sp2 carbons. |

| C(aldehyde)=O | ~1.21 Å | Standard carbonyl double bond length. |

| C3-O(phenoxy) | ~1.36 Å | Aryl ether C-O bond. |

| O(phenoxy)-C(phenyl) | ~1.40 Å | Aryl ether O-C bond. |

| Bond Angles (°) | ||

| C5-S1-C2 | ~92.2° | Characteristic angle for a sulfur atom in a five-membered ring. |

| S1-C2-C3 | ~111.5° | Internal angle of the thiophene ring. |

| C2-C3-C4 | ~112.5° | Internal angle of the thiophene ring. |

| S1-C2-C(aldehyde) | ~124° | Reflects the O,S-trans conformation. |

| C3-C2-C(aldehyde) | ~124.5° | |

| C2-C3-O(phenoxy) | ~120° | Standard sp2 bond angle. |

| Dihedral Angles (°) | ||

| O=C-C2-C3 | ~180° | Corresponds to the predicted stable O,S-trans conformation. |

| C2-C3-O-C(phenyl) | Non-planar | A twisted conformation is expected to minimize steric hindrance. |

Table 1: Predicted Molecular Geometric Parameters for this compound.

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of spectroscopic and crystallographic techniques would be required. The following are detailed protocols for key experiments.

Synthesis

A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction.

Protocol:

-

To a solution of 3-bromothiophene-2-carbaldehyde (1.0 eq) and phenol (1.2 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (2.0 eq), and a copper(I) iodide catalyst (0.1 eq).

-

Heat the reaction mixture at a temperature range of 120-150 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction

This technique would provide the most definitive information on the solid-state conformation, as well as precise bond lengths and angles.

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Process the collected data, including integration of the reflection intensities and absorption correction.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would confirm the chemical structure, while advanced 2D NMR techniques like NOESY could provide information about the through-space proximity of protons, offering insights into the preferred conformation in solution.

Protocol:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Perform 2D NMR experiments, including COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), HMBC (to establish long-range proton-carbon correlations), and NOESY (to identify protons that are close in space).

-

Analysis of the NOESY spectrum would be particularly important for determining the relative orientation of the phenoxy and carbaldehyde groups. For example, a NOE correlation between the aldehyde proton and a proton on the phenoxy ring would suggest a specific spatial arrangement.

Computational Chemistry Workflow

In the absence of experimental data, computational modeling is a powerful tool for predicting the structure and conformational energetics of this compound.

Protocol:

-

Initial Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p). This will locate the nearest local energy minimum.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain predicted vibrational spectra (e.g., IR and Raman).

-

Conformational Search: To explore the full conformational space, perform a systematic or stochastic conformational search. A potential energy surface (PES) scan, where the dihedral angles around the C2-C(aldehyde) and C3-O(phenoxy) bonds are systematically rotated, is a robust method.

-

Identification of Minima and Transition States: From the PES scan, identify all low-energy conformers (minima) and the transition states that connect them.

-

Analysis of Results: From these calculations, a comprehensive picture of the conformational landscape can be constructed, including the relative energies of different conformers, the energy barriers to rotation, and the precise geometric parameters of each stable conformation.

Conclusion

This technical guide has provided a detailed theoretical and methodological framework for understanding the molecular structure and conformation of this compound. Based on data from analogous compounds and established principles of conformational analysis, it is predicted that the molecule preferentially adopts an O,S-trans conformation for the carbaldehyde group, with the phenoxy group likely being twisted out of the plane of the thiophene ring to minimize steric hindrance. The provided experimental and computational protocols offer a clear roadmap for future studies to validate these predictions and to fully characterize this promising molecule for applications in drug discovery and materials science.

The Guiding Hand: Reactivity and Electrophilic Substitution of 3-Phenoxythiophene

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1] The introduction of a phenoxy group at the 3-position of the thiophene ring significantly modulates its electronic properties, influencing the regioselectivity and rate of electrophilic aromatic substitution (SEAr). This guide provides an in-depth analysis of the reactivity of 3-phenoxythiophene, presenting a theoretical framework for predicting substitution patterns, a review of key electrophilic substitution reactions with analogous quantitative data, and adaptable experimental protocols for the synthesis of functionalized 3-phenoxythiophene derivatives.

Core Concepts: Reactivity and Regioselectivity

The chemical behavior of 3-phenoxythiophene in electrophilic aromatic substitution is governed by the interplay of the electron-rich thiophene ring and the electronic effects of the 3-phenoxy substituent.

Inherent Reactivity of the Thiophene Ring

Thiophene is an aromatic heterocycle with a five-membered ring containing a sulfur atom.[2] It is considered an electron-rich aromatic system due to the delocalization of six π-electrons over five atoms.[2] This electron richness makes thiophene significantly more reactive towards electrophiles than benzene.[2] The general order of reactivity for five-membered aromatic heterocycles in SEAr reactions is pyrrole > furan > thiophene > benzene.[3]

Electrophilic attack on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position over the C3 (β) position.[4] This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex or Wheland intermediate) formed during C2 attack, which can be depicted with three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures.[5]

The Influence of the 3-Phenoxy Substituent

The phenoxy group at the 3-position acts as a powerful activating and directing group. Its influence is twofold:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the thiophene ring through the sigma bond. This effect is deactivating.

-

Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the thiophene ring's π-system. This electron donation strongly activates the ring towards electrophilic attack.

The resonance effect significantly outweighs the inductive effect, leading to a net activation of the thiophene ring. The phenoxy group is an ortho, para-director. In the context of the 3-substituted thiophene ring, this translates to directing incoming electrophiles to the C2 and C5 positions.

-

Attack at C2: This position is electronically favored due to the strong activating effect of the adjacent oxygen atom via resonance and the inherent preference of the thiophene ring for α-substitution.

-

Attack at C5: This position is also activated by the phenoxy group through resonance.

-

Attack at C4: This position is the least favored due to weaker resonance stabilization of the intermediate.

Therefore, electrophilic substitution on 3-phenoxythiophene is expected to yield a mixture of 2- and 5-substituted products, with the precise ratio depending on the nature of the electrophile and the reaction conditions. Steric hindrance from the phenoxy group might slightly disfavor substitution at the C2 position for very bulky electrophiles.

Key Electrophilic Substitution Reactions of 3-Phenoxythiophene Analogs

While specific quantitative data for 3-phenoxythiophene is sparse in the literature, a clear and predictive understanding of its reactivity can be derived from studies on analogous 3-alkoxythiophenes, such as 3-methoxythiophene. The following sections summarize expected outcomes and provide adaptable protocols based on these closely related systems.

Halogenation

Halogenation of activated thiophenes is a facile reaction that can be achieved with various reagents. For 3-alkoxythiophenes, substitution is expected to occur predominantly at the 2- and 5-positions.

| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |

| Bromination | N-Bromosuccinimide (NBS) | DMF, Room Temp | 2-Bromo-3-phenoxythiophene | >90 |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid, Room Temp | 2-Chloro-3-phenoxythiophene | ~85-95 |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile, Reflux | 2-Iodo-3-phenoxythiophene | ~80-90 |

Note: The yields are estimations based on reactions with analogous 3-alkyl- and 3-alkoxythiophenes. Regioselectivity strongly favors the 2-position due to the powerful directing effect of the alkoxy group.

Materials:

-

3-Phenoxythiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-phenoxythiophene in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-3-phenoxythiophene.

Nitration

The nitration of thiophenes requires milder conditions than benzene due to the higher reactivity of the thiophene ring. Strong nitrating agents like mixed acid (HNO₃/H₂SO₄) can lead to oxidation and decomposition.[6]

| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |

| Nitration | Nitric Acid (fuming) / Acetic Anhydride | -10 °C to 0 °C | 2-Nitro-3-phenoxythiophene & 5-Nitro-3-phenoxythiophene | 60-75 (mixture) |

Note: Nitration of 3-substituted thiophenes can often lead to mixtures of isomers. The ratio of 2- to 5-substitution will depend on the precise conditions.

Materials:

-

3-Phenoxythiophene (1.0 eq)

-

Acetic Anhydride (10 eq)

-

Fuming Nitric Acid (1.1 eq)

Procedure:

-

To a solution of 3-phenoxythiophene in acetic anhydride in a three-necked flask, cool the mixture to -10 °C using an acetone/dry ice bath.

-

Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise, maintaining the internal temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 1-2 hours.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Separate the isomers (2-nitro and 5-nitro) by column chromatography on silica gel.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 2- or 5-position for a 3-alkoxy substituted thiophene. This reaction is crucial for the synthesis of ketones, which are versatile intermediates.[7]

| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |

| Acetylation | Acetyl Chloride / AlCl₃ | Dichloromethane, 0 °C to RT | 2-Acetyl-3-phenoxythiophene | 70-85 |

| Benzoylation | Benzoyl Chloride / SnCl₄ | Dichloromethane, 0 °C to RT | 2-Benzoyl-3-phenoxythiophene | 65-80 |

Note: Strong Lewis acids like AlCl₃ can sometimes coordinate with the sulfur atom, deactivating the ring. Milder Lewis acids like SnCl₄ or ZnCl₂ can be advantageous.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Acetyl Chloride (1.1 eq)

-

3-Phenoxythiophene (1.0 eq)

-

Concentrated HCl

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Suspend anhydrous AlCl₃ in DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride dropwise to the stirred suspension.

-

After 15 minutes, add a solution of 3-phenoxythiophene in DCM dropwise over 30 minutes, keeping the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution. Purify the resulting ketone by column chromatography or distillation.[8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[9][10] For 3-alkoxythiophenes, formylation is highly regioselective for the 2-position.

| Reaction | Reagent(s) | Typical Conditions | Major Product(s) | Anticipated Yield (%) |

| Formylation | POCl₃ / DMF | 0 °C to 80 °C | 2-Formyl-3-phenoxythiophene | 75-90 |

Note: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile and thus reacts selectively with highly activated aromatic systems.[3]

Materials:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

3-Phenoxythiophene (1.0 eq)

-

Sodium Acetate solution

Procedure:

-

In a flame-dried flask under nitrogen, cool anhydrous DMF to 0 °C.

-

Add POCl₃ dropwise to the DMF with stirring. The Vilsmeier reagent will form.

-

After stirring for 30 minutes at 0 °C, add a solution of 3-phenoxythiophene in DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the resulting aldehyde by column chromatography.[11]

Visualizing Mechanisms and Workflows

Reaction Mechanisms

The regioselectivity of electrophilic substitution on 3-phenoxythiophene can be visualized by examining the stability of the intermediate σ-complexes.

Caption: Regioselectivity of electrophilic attack on 3-phenoxythiophene.

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Workflow

A generalized workflow for the synthesis and purification of substituted 3-phenoxythiophenes is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion for Drug Development Professionals

3-Phenoxythiophene is a highly activated aromatic system that undergoes electrophilic substitution preferentially at the C2 and C5 positions. This predictable regioselectivity allows for the strategic synthesis of functionalized derivatives. The protocols and data presented, derived from closely related 3-alkoxythiophenes, provide a robust framework for developing synthetic routes to novel thiophene-based compounds. The ability to selectively introduce halogens, nitro, acyl, and formyl groups opens up a vast chemical space for the exploration of new therapeutic agents, leveraging the privileged thiophene scaffold in drug discovery programs. Careful optimization of reaction conditions, guided by the principles outlined in this document, will be critical for achieving high yields and desired regioselectivity in the synthesis of these valuable intermediates.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wuxibiology.com [wuxibiology.com]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Phenoxythiophene Derivatives from 3-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3-phenoxythiophene derivatives, valuable building blocks in medicinal chemistry and materials science, starting from the key intermediate, 3-bromothiophene. The core of this guide focuses on the two most prevalent and effective cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to enable researchers to select and optimize the most suitable synthetic strategy for their specific target molecules. This document is intended to be a practical resource for chemists in academic and industrial research, offering a blend of theoretical principles and actionable experimental procedures.

Introduction

The thiophene nucleus is a privileged scaffold in a vast array of pharmaceuticals and functional organic materials. The introduction of a phenoxy substituent at the 3-position of the thiophene ring can significantly modulate the electronic and steric properties of the molecule, leading to desirable pharmacological or material characteristics. The synthesis of these 3-phenoxythiophene derivatives is most commonly achieved through the cross-coupling of 3-bromothiophene with various phenolic compounds. This guide will explore the two major catalytic systems employed for this transformation: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig reaction.

Core Synthetic Methodologies

The formation of the C-O bond between the thiophene and phenyl rings is typically accomplished via transition metal-catalyzed cross-coupling reactions. The choice between a copper- or palladium-based system often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

Ullmann Condensation: The Copper-Catalyzed Route

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst.[1][2] While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have led to milder and more efficient catalytic protocols.[3]

General Reaction Scheme:

Buchwald-Hartwig C-O Coupling: The Palladium-Catalyzed Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[4] This methodology is known for its broad substrate scope and high functional group tolerance, operating under relatively low catalyst loadings.[5]

General Reaction Scheme:

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions and yields for the synthesis of 3-phenoxythiophene derivatives from 3-bromothiophene using both Ullmann and Buchwald-Hartwig methodologies.

Table 1: Ullmann Condensation of 3-Bromothiophene with Phenols

| Phenol Derivative | Copper Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Cu₂O | None | CsOAc | DMSO | 120 | 24 | Moderate | [3] |

| Substituted Phenols | CuI (5) | Picolinic Acid (10) | K₃PO₄ | DMSO | 90-110 | 12-24 | Good to Excellent | [6][7] |

| Various Phenols | CuI (10) | N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | Good to Excellent | [6] |

| p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ | Toluene | 100 | 12-24 | 58.3 | [1] |

Note: A moderate yield was reported for the reaction of electron-rich 3-bromothiophene with imidazole in a ligand-free Ullmann reaction.[3]

Table 2: Buchwald-Hartwig C-O Coupling of 3-Bromothiophene with Phenols

| Phenol Derivative | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Deactivated Aminothiophenes | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 120 | 12 | Moderate to High | [8] |

| Various Phenols | Pd₂(dba)₃ | Bulky Biarylphosphine | Cs₂CO₃ | Toluene | 80-100 | 12-24 | Good to Excellent | [5] |

| Substituted Phenols | Pd(OAc)₂ | di-tBuXPhos | K₃PO₄ | Toluene | 100 | 12-24 | Good to Excellent | [5] |

Experimental Protocols

The following are detailed, generalized experimental protocols for the Ullmann and Buchwald-Hartwig C-O coupling reactions for the synthesis of 3-phenoxythiophene derivatives. Researchers should note that optimization of these conditions for specific substrates is often necessary.

Protocol for Ullmann Condensation

This protocol is adapted from established procedures for copper-catalyzed O-arylation.[6][7]

Materials:

-

3-Bromothiophene (1.0 mmol, 1.0 equiv)

-

Phenol derivative (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Picolinic acid (0.10 mmol, 10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous dimethyl sulfoxide (DMSO) (2.0 mL)

Equipment:

-

Oven-dried screw-cap test tube or reaction vial

-

Magnetic stir bar

-

Heating block or oil bath

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI, picolinic acid, the phenol derivative (if solid), and K₃PO₄.

-

Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Under a positive flow of inert gas, add 3-bromothiophene and the phenol derivative (if liquid) via syringe.

-

Add anhydrous DMSO (2.0 mL) via syringe.

-

Seal the tube tightly with the screw cap and place it in a preheated heating block or oil bath set to 90-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-phenoxythiophene derivative.

Protocol for Buchwald-Hartwig C-O Coupling

This protocol is a general guideline based on modern palladium-catalyzed C-O coupling methodologies.[5]

Materials:

-

3-Bromothiophene (1.0 mmol, 1.0 equiv)

-

Phenol derivative (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous dioxane or toluene (5 mL)

Equipment:

-

Oven-dried Schlenk tube or reaction vial

-

Magnetic stir bar

-

Heating block or oil bath

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Add the phenol derivative (if solid) to the tube.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous dioxane or toluene (5 mL) via syringe.

-

Add 3-bromothiophene and the phenol derivative (if liquid) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath set to 100-120 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure 3-phenoxythiophene derivative.

Mechanistic Considerations and Visualizations

Understanding the catalytic cycles of these reactions is crucial for troubleshooting and optimization.

Ullmann Condensation Catalytic Cycle

The precise mechanism of the Ullmann reaction is still a subject of discussion, but a plausible catalytic cycle involves the coordination of the phenoxide to a Cu(I) species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Buchwald-Hartwig C-O Coupling Catalytic Cycle

The Buchwald-Hartwig catalytic cycle is well-established and proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination steps.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]

- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

Starting Materials for the Synthesis of 3-Phenoxythiophene-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-Phenoxythiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a multi-step pathway involving the preparation of a halogenated thiophene precursor, followed by a nucleophilic aromatic substitution to introduce the phenoxy moiety.

Core Synthetic Strategy

The most prevalent and logical synthetic approach to this compound involves a two-stage process:

-

Synthesis of a 3-Halothiophene-2-carbaldehyde Intermediate: This typically involves the preparation of 3-bromothiophene, followed by its formylation to yield 3-bromothiophene-2-carbaldehyde. This intermediate is a key precursor for the subsequent substitution reaction.

-

Nucleophilic Aromatic Substitution: The halogen atom at the 3-position of the thiophene ring is displaced by a phenoxide nucleophile. This transformation is commonly achieved through a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation or Ullmann-type reaction.

This guide will detail the experimental protocols for the synthesis of the necessary precursors and the final product, present quantitative data in a structured format, and provide visualizations of the synthetic pathways.

I. Synthesis of Key Precursor: 3-Bromothiophene

The direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route, which is typically a two-step process involving the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination.[1]

Step 1: Synthesis of 2,3,5-Tribromothiophene

Reaction Overview:

Experimental Protocol:

This procedure is based on established literature methods.[1]

-

Materials:

-

Thiophene

-

Bromine

-

Chloroform

-

2N Sodium hydroxide solution

-

95% Ethanol

-

Potassium hydroxide

-

Calcium chloride

-

-

Equipment:

-

5-L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet

-

Cooling bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a 5-L three-necked flask, dissolve thiophene (1125 g, 13.4 moles) in chloroform (450 ml).

-

Cool the flask in a water bath to manage the exothermic reaction.

-

Over 10 hours, add bromine (6480 g, 40.6 moles) dropwise to the stirred solution. Direct the evolved hydrogen bromide to a scrubbing system.

-

Allow the mixture to stand overnight at room temperature.

-

The next day, heat the mixture to 50°C for several hours.

-

Wash the reaction mixture with a 2N sodium hydroxide solution.

-

Separate the organic layer and reflux it for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).

-

After reflux, pour the mixture into water.

-

Separate the organic layer, wash it with water, and dry it over calcium chloride.

-

Purify the crude 2,3,5-tribromothiophene by vacuum distillation.

-

Quantitative Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Thiophene | C₄H₄S | 84.14 | Colorless liquid |

| 2,3,5-Tribromothiophene | C₄HBr₃S | 320.86 | Colorless to pale yellow liquid |

Step 2: Synthesis of 3-Bromothiophene

Reaction Overview:

Experimental Protocol:

This procedure is a modification of a method described by Gronowitz.[2][3]

-

Materials:

-

2,3,5-Tribromothiophene

-

Zinc dust

-

Acetic acid

-

10% Sodium carbonate solution

-

Calcium chloride

-

-

Equipment:

-

5-L three-necked round-bottomed flask with a stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

To a 5-L three-necked flask, add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).

-

Heat the mixture to reflux with stirring.

-

Remove the heating mantle and add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux. The addition takes approximately 70 minutes.

-

After the addition is complete, heat the mixture at reflux for 3 hours.

-

Arrange for distillation and distill the mixture until no more organic material co-distills with water.

-

Separate the heavier organic layer and wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.

-

Dry the organic layer over calcium chloride.

-

Fractionally distill the product to obtain pure 3-bromothiophene.

-

Quantitative Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Yield |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 159-160 | 89-90%[2] |

II. Synthesis of Key Intermediate: 3-Bromothiophene-2-carbaldehyde

The introduction of the carbaldehyde group at the 2-position of 3-bromothiophene is typically achieved through ortho-formylation via a lithiation-formylation sequence.

Reaction Overview:

Experimental Protocol:

This general procedure is based on a reported synthesis of 3-aryl thiophene-2-carbaldehydes where 3-bromothiophene-2-carbaldehyde is a key intermediate.[4]

-

Materials:

-

3-Bromothiophene

-

Lithium diisopropylamide (LDA) solution in THF

-

N-formyl piperidine

-

Anhydrous Tetrahydrofuran (THF)

-

20% aqueous Ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Dry, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Low-temperature cooling bath (-78°C)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve 3-bromothiophene (10 g, 61.3 mmol) in anhydrous THF.

-

Cool the solution to -78°C.

-

Slowly add LDA solution (30 mL) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture for 30 minutes at -78°C.

-

Add N-formyl piperidine (6.9 g, 61.3 mmol) to the reaction mixture.

-

Continue stirring at -78°C until TLC analysis indicates the consumption of the starting material (approximately 3 hours).

-

Quench the reaction by adding 20% aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography.

-

Quantitative Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | Yellow-brown liquid or low-melting solid[5] |

III. Synthesis of this compound

The final step in the synthesis is the copper-catalyzed nucleophilic aromatic substitution of 3-bromothiophene-2-carbaldehyde with phenol. This is a classic Ullmann condensation reaction.

Reaction Overview:

General Experimental Protocol (Illustrative):

A specific detailed protocol for this exact transformation was not found in the initial search, thus the following is a representative procedure based on the principles of the Ullmann ether synthesis. Optimization of reaction conditions may be necessary.

-

Materials:

-

3-Bromothiophene-2-carbaldehyde

-

Phenol

-

Potassium carbonate (or another suitable base)

-

Copper(I) iodide (or another copper catalyst)

-

A high-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Schlenk tube or a three-necked flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a Schlenk tube, add 3-bromothiophene-2-carbaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous polar solvent (e.g., DMF).

-

Heat the reaction mixture to a high temperature (typically 120-160°C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate or toluene.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₁₁H₈O₂S | 204.25 | Solid |

Alternative Synthetic Considerations

An alternative approach could involve the synthesis of 3-phenoxythiophene first, followed by formylation at the 2-position. The formylation of 3-substituted thiophenes can be regioselective, and various methods exist, such as the Vilsmeier-Haack reaction or lithiation followed by reaction with a formylating agent.[6] The choice of method would depend on the directing effect of the phenoxy group.

Conclusion

The synthesis of this compound is a multi-step process that relies on the preparation of key halogenated thiophene intermediates. The starting materials for this synthesis are readily available commodity chemicals: thiophene, bromine, and phenol. The key transformations involve a selective debromination to obtain the 3-bromo isomer, followed by a regioselective formylation, and finally a copper-catalyzed Ullmann condensation to form the desired C-O bond. This guide provides a foundational understanding of the synthetic strategies and detailed experimental guidance for researchers and professionals in the field.

References

In-depth Technical Guide on the Theoretical and Computational Studies of Phenoxythiophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxythiophenes represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. The unique structural amalgamation of a phenoxy group with a thiophene ring imparts a distinct electronic and conformational profile, making them attractive scaffolds for the design of novel therapeutic agents and functional organic materials. Theoretical and computational chemistry provides an indispensable toolkit for elucidating the intricate structure-property relationships of these molecules at an atomic level. This guide offers an in-depth exploration of the computational methodologies employed to study phenoxythiophenes, presenting key quantitative data and outlining the underlying theoretical principles and experimental protocols.

Core Concepts in Computational Analysis of Phenoxythiophenes

The theoretical investigation of phenoxythiophenes primarily revolves around understanding their molecular geometry, electronic structure, and potential interactions with biological targets. Key computational approaches include:

-

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This is crucial as the conformation of the phenoxythiophene backbone, particularly the dihedral angle between the phenyl and thiophene rings, dictates its overall shape and ability to interact with other molecules.

-

Electronic Structure Analysis: Calculating the distribution of electrons within the molecule to understand its reactivity and spectroscopic properties. This involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic excitability and stability.

-

Molecular Docking: Simulating the interaction of phenoxythiophene derivatives with the binding site of a biological target, such as a protein or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and orientation of a potential drug candidate.

Computational Methodologies and Protocols

Density Functional Theory (DFT) is a widely employed quantum mechanical method for studying the properties of phenoxythiophenes due to its favorable balance between accuracy and computational cost.

Geometry Optimization Protocol

A typical protocol for the geometry optimization of a phenoxythiophene derivative using DFT is as follows:

-

Initial Structure Generation: The 2D structure of the phenoxythiophene is drawn using a molecular editor and converted to a 3D structure.

-

Choice of Functional and Basis Set: The B3LYP hybrid functional is a popular choice for its reliability in describing organic molecules.[1][2][3] The 6-31G* or a larger basis set like 6-311++G(d,p) is commonly used to provide a good description of the electron distribution.[1][4]

-

Calculation Execution: The geometry optimization is performed using a computational chemistry software package like Gaussian, ORCA, or Spartan. The calculation iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

-

Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Calculation Protocol

Following geometry optimization, the electronic properties are typically calculated at the same level of theory:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap (ΔE) is then calculated as: ΔE = ELUMO - EHOMO

-

Molecular Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the regions of electron density involved in electronic transitions.

Molecular Docking Protocol

Molecular docking simulations are essential for predicting the bioactivity of phenoxythiophene derivatives. A general workflow is:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Preparation of the Ligand: The 3D structure of the phenoxythiophene derivative is optimized using a suitable method (e.g., DFT as described above).

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) is used to systematically search for the optimal binding poses of the ligand within the active site of the receptor. The program scores the different poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.

Quantitative Data for the Phenoxythiophene Core

Table 1: Calculated Geometrical Parameters of 2-Phenoxythiophene

| Parameter | Value |

| Bond Lengths (Å) | |

| C(thiophene)-O | 1.375 |

| O-C(phenyl) | 1.380 |

| C-S (thiophene) | 1.730 |

| C=C (thiophene) | 1.370 |

| C-C (thiophene) | 1.430 |

| C-C (phenyl) | 1.395 |

| Bond Angles (°) ** | |

| C-O-C | 118.5 |

| C-S-C (thiophene) | 92.5 |

| Dihedral Angle (°) ** | |

| C(thiophene)-C-O-C(phenyl) | ~45 |

Table 2: Calculated Electronic Properties of 2-Phenoxythiophene

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.50 |

Visualizations

Molecular Structure of 2-Phenoxythiophene

Caption: Ball-and-stick model of the 2-phenoxythiophene molecule.

Computational Workflow for Phenoxythiophene Analysis

Caption: A typical workflow for the computational analysis of phenoxythiophenes.

Conclusion

Theoretical and computational studies are paramount for advancing our understanding of phenoxythiophenes. By leveraging methods like Density Functional Theory and molecular docking, researchers can predict the structural and electronic properties of these molecules with a high degree of accuracy. This in-silico approach not only provides fundamental insights but also accelerates the rational design of novel phenoxythiophene derivatives with tailored properties for applications in drug development and materials science. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers embarking on the computational exploration of this promising class of compounds.

References

discovery and history of 3-Phenoxythiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxythiophene-2-carbaldehyde, a specialized heterocyclic aldehyde. Due to the limited availability of primary literature detailing its initial discovery and synthesis, this document outlines plausible synthetic routes based on established organometallic cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig C-O coupling. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical experimental protocols, expected spectroscopic data, and potential applications as a building block in medicinal chemistry. All quantitative data presented is based on theoretical calculations and typical values observed for structurally similar compounds.

Introduction